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molecular formula C15H19NO4 B1318966 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid CAS No. 203522-12-7

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Cat. No. B1318966
M. Wt: 277.31 g/mol
InChI Key: JNCYTJCFOLFFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750161B2

Procedure details

4-Methyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (2.71 g, 10 mmol) is heated with 6M aq. HCl (20 mL) at 95° C. for 2 days. The mixture is cooled, basified with 33% aq. NaOH (ice bath cooling) and extracted with ether (2×50 mL). A spatula of NaH2PO4 is added, then the pH adjusted to 7 with conc. aq. HCl, CH2Cl2 (50 Vol %) is added and the mixture cooled at 0° C. Carbonic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester (1.508 g, 5 mmol) is added to the strongly stirred biphasic system and the mixture is stirred for 2 h. The pH is adjusted to 14 with aq. NaOH (1M) and the phases are separated. The aq. phase is extracted with CH2Cl2 (2×50 mL), the organic extracts are discarded. The pH is adjusted to 2 and the mixture is extracted with CHCl3 (4×50 mL). The organic extracts are dried (Na2SO4), filtered and evaporated to provide the title compound.
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.508 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH3:19])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])(C)C)=[O:13])[CH2:8][CH2:7]1)=[O:5])C.[OH-].[Na+].O=C1CCC(=O)N1OC(=O)OC[C:33]1[CH:38]=[CH:37]C=[CH:35][CH:34]=1>Cl>[CH2:15]([O:14][C:12]([N:9]1[CH2:8][CH2:7][C:6]([CH3:19])([C:4]([OH:3])=[O:5])[CH2:11][CH2:10]1)=[O:13])[C:18]1[CH:37]=[CH:38][CH:33]=[CH:34][CH:35]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.71 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.508 g
Type
reactant
Smiles
O=C1N(C(CC1)=O)OC(OCC1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 mL)
ADDITION
Type
ADDITION
Details
A spatula of NaH2PO4 is added
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aq. phase is extracted with CH2Cl2 (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with CHCl3 (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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